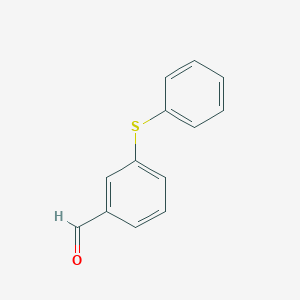

3-(Phenylthio)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10OS |

|---|---|

Molecular Weight |

214.28 g/mol |

IUPAC Name |

3-phenylsulfanylbenzaldehyde |

InChI |

InChI=1S/C13H10OS/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H |

InChI Key |

MYSAHWZPLQBZMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

3-phenylsulfanylbenzaldehyde chemical structure and molecular weight

An In-Depth Technical Guide to 3-(Phenylthio)benzaldehyde: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of 3-(phenylthio)benzaldehyde, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited specific data available for the 3-isomer, this document will also draw upon information regarding its isomers, 2-(phenylthio)benzaldehyde and 4-(phenylthio)benzaldehyde, to provide a broader context for its potential properties and applications.

Introduction: The Significance of Aryl Thioether Aldehydes

Aryl thioether aldehydes, such as 3-(phenylthio)benzaldehyde, are a class of organic compounds that incorporate both an aldehyde and a thioether functional group. This bifunctionality makes them valuable intermediates in the synthesis of more complex molecules. The aldehyde group is a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds.[1] The phenylthio moiety can influence the electronic properties of the aromatic ring and can be a site for further functionalization. Benzaldehyde and its derivatives are known to have applications in medicinal chemistry, including potential antimicrobial and anticancer activities.[1][2] Furthermore, the introduction of a sulfur-containing substituent can be of interest in drug design. For instance, compounds containing a 3-(phenylthio)quinolinium scaffold have been investigated for their antifungal properties.[3][4]

Chemical Structure and Physicochemical Properties

The fundamental characteristics of 3-(phenylthio)benzaldehyde and its isomers are summarized in the table below.

| Property | 3-(Phenylthio)benzaldehyde (Predicted) | 2-(Phenylthio)benzaldehyde | 4-(Phenylthio)benzaldehyde |

| Chemical Structure | A benzaldehyde molecule with a phenylthio group at the meta position. | A benzaldehyde molecule with a phenylthio group at the ortho position.[5] | A benzaldehyde molecule with a phenylthio group at the para position.[6][7] |

| Molecular Formula | C₁₃H₁₀OS | C₁₃H₁₀OS[5] | C₁₃H₁₀OS[6][7] |

| Molecular Weight | 214.28 g/mol | 214.28 g/mol [5] | 214.28 g/mol [6][7] |

| CAS Number | Not available | 36943-39-2[5] | 1208-88-4[6][8] |

| Appearance | - | Colorless liquid[9] | Off-white to light brown solid[6] |

| Melting Point | - | 43-49 °C[9] | 53-54 °C[6] |

| Boiling Point | - | - | 136-138 °C (0.1 Torr)[6] |

Below is a visual representation of the chemical structure of 3-(phenylthio)benzaldehyde.

Caption: Chemical structure of 3-(phenylthio)benzaldehyde.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of (phenylthio)benzaldehydes can generally be achieved through the nucleophilic aromatic substitution of a halogenated benzaldehyde with thiophenol or through the formylation of a diphenyl sulfide.

A plausible synthetic route to 3-(phenylthio)benzaldehyde would involve the reaction of 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde or 3-chlorobenzaldehyde) with thiophenol in the presence of a base. This is a common method for the formation of aryl thioethers.

Caption: General synthetic workflow for 3-(phenylthio)benzaldehyde.

Chemical Reactivity

The reactivity of 3-(phenylthio)benzaldehyde is dictated by its two primary functional groups:

-

Aldehyde Group : This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation to the corresponding carboxylic acid (3-(phenylthio)benzoic acid).

-

Reduction to the corresponding alcohol (3-(phenylthio)benzyl alcohol).

-

Reductive amination to form various amines.

-

Wittig reaction and related olefination reactions to form alkenes.

-

Condensation reactions with amines to form imines or with active methylene compounds.[10]

-

-

Phenylthio Group : The sulfur atom in the thioether linkage is nucleophilic and can be oxidized to a sulfoxide or a sulfone. The C-S bond can also be cleaved under certain reductive conditions.

Spectroscopic Characterization

| Spectroscopic Technique | Predicted Features for 3-(Phenylthio)benzaldehyde |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm.- Aromatic protons on both rings in the region of δ 7.0-8.0 ppm, with complex splitting patterns due to meta-substitution. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm.- Aromatic carbon signals in the region of δ 120-140 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration around 1700 cm⁻¹.- C-H stretching of the aldehyde group (Fermi doublet) around 2820 and 2720 cm⁻¹.- Aromatic C=C stretching vibrations between 1600 and 1450 cm⁻¹.- C-S stretching vibration, which is typically weak, in the fingerprint region. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 214. |

Applications in Research and Drug Development

Derivatives of benzaldehyde are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The incorporation of a phenylthio group can modulate a compound's lipophilicity, metabolic stability, and target-binding interactions.

-

Antifungal Agents : As previously mentioned, quinolinium compounds bearing a 3-phenylthio substituent have demonstrated potent antifungal activity against opportunistic pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[3][4] 3-(Phenylthio)benzaldehyde could serve as a key building block for the synthesis of novel antifungal agents.

-

Anticancer Research : Numerous benzaldehyde derivatives have been investigated for their potential as anticancer agents.[1] The phenylthio moiety could be explored to enhance the cytotoxic effects against various cancer cell lines.

-

Organic Synthesis Intermediate : Due to its dual functionality, 3-(phenylthio)benzaldehyde is a versatile intermediate for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials.[9]

Experimental Protocol: A Representative Synthesis

While a specific, validated protocol for 3-(phenylthio)benzaldehyde is not available in the cited literature, a general procedure for the synthesis of an aryl thioether from an aryl halide is provided below as a representative example.

Synthesis of 4-(Phenylthio)benzaldehyde

-

Reaction Setup : To a solution of 4-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add thiophenol (1.1 equivalents) and potassium carbonate (1.5 equivalents).

-

Reaction Conditions : Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Perspectives

3-(Phenylthio)benzaldehyde is a molecule with significant potential as a building block in synthetic and medicinal chemistry. While specific data for this isomer is limited, the known chemistry of its isomers and related compounds suggests its utility in the development of novel compounds with interesting biological activities. Further research is warranted to explore the synthesis, reactivity, and full application scope of this promising chemical entity.

References

-

NIST. Benzaldehyde, 3-(phenylmethoxy)-. [Link]

-

PubChem. 2-(Phenylthio)benzaldehyde. [Link]

- Khan, I., Sharma, A., Kamboj, P., & Tyagi, V. (2022). Recent strategies for synthesizing of 3‐(phenylthio)methyl/benzyl indole derivatives. ChemistrySelect, 7(1), e202103831.

-

SIELC Technologies. Benzaldehyde, p-phenylthio-. [Link]

-

PubChem. 3-Phenylbenzaldehyde. [Link]

-

Wikipedia. Benzaldehyde. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

-

ResearchGate. IR spectra of benzaldehyde at different concentrations. [Link]

-

eScholarship. a-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. [Link]

-

PrepChem.com. Synthesis of b. 3-Benzoylbenzaldehyde (alternative preparation). [Link]

-

Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

- Boateng, C. A., Eyunni, S. V. K., Zhu, X. Y., Etukala, J. R., Bricker, B. A., Ashfaq, M. K., ... & Ablordeppey, S. Y. (2011). Benzothieno[3,2-b]quinolinium and 3-(phenylthio)quinolinium compounds: Synthesis and evaluation against opportunistic fungal pathogens. Bioorganic & medicinal chemistry letters, 21(1), 400–404.

-

NIST. Benzaldehyde, 3-(phenylmethoxy)-. [Link]

-

PubMed. Benzothieno[3,2-b]quinolinium and 3-(phenylthio)quinolinium compounds: Synthesis and evaluation against opportunistic fungal pathogens. [Link]

-

Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. [Link]

-

PubMed. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate. [Link]

-

OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

-

Quora. How to synthesize benzaldehyde from phenylethene. [Link]

Sources

- 1. Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- | 132483-94-4 | Benchchem [benchchem.com]

- 2. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 3. Benzothieno[3,2-b]quinolinium and 3-(Phenylthio)quinolinium Compounds: Synthesis and Evaluation against Opportunistic Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothieno[3,2-b]quinolinium and 3-(phenylthio)quinolinium compounds: Synthesis and evaluation against opportunistic fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(Phenylthio)benzaldehyde | C13H10OS | CID 12340685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(PHENYLTHIO)BENZALDEHYDE | 1208-88-4 [chemicalbook.com]

- 7. CAS 1208-88-4: 4-(Phenylthio)benzaldehyde | CymitQuimica [cymitquimica.com]

- 8. Benzaldehyde, p-phenylthio- | SIELC Technologies [sielc.com]

- 9. chemimpex.com [chemimpex.com]

- 10. oiccpress.com [oiccpress.com]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Handling of meta-(Phenylthio)benzaldehyde

[1][2]

Executive Summary

meta-(Phenylthio)benzaldehyde is a bifunctional organic intermediate featuring an aldehyde moiety and a thioether linkage in the meta position.[1][2] It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals (specifically pyrethroids), and photo-initiators. Its solubility profile is dominated by the lipophilic diaryl sulfide backbone, rendering it highly soluble in non-polar and polar aprotic solvents, while exhibiting negligible solubility in aqueous media.

This guide provides a validated solubility landscape, experimental protocols for dissolution, and mechanistic insights into solvent interactions to ensure reproducibility in synthetic and biological applications.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Solubility Landscape

The solubility of meta-(phenylthio)benzaldehyde is governed by London dispersion forces (pi-stacking of phenyl rings) and dipole-dipole interactions (aldehyde carbonyl).[1][2]

Solubility Data Table

| Solvent Class | Solvent | Solubility Rating | Concentration Limit (Est.) | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | Excellent | >500 mg/mL | Strong dispersion forces; ideal for extraction and synthesis.[1][2] |

| Chlorinated | Chloroform | Excellent | >500 mg/mL | Similar to DCM; excellent solvation of the aromatic core.[2] |

| Polar Aprotic | DMSO | Excellent | >200 mg/mL | High dipole moment of DMSO stabilizes the aldehyde; preferred for bio-assay stocks.[2] |

| Polar Aprotic | DMF | Excellent | >200 mg/mL | Good for nucleophilic substitution reactions.[2] |

| Polar Aprotic | Acetone | Good | ~100-200 mg/mL | Effective solvent; evaporation is easy for product recovery.[1][2] |

| Polar Protic | Ethanol / Methanol | Moderate | 20-50 mg/mL | Soluble, but may require warming.[1][2] Risk of hemiacetal formation on prolonged storage.[2] |

| Non-Polar | Toluene | Good | ~100 mg/mL | Excellent pi-pi stacking interactions with the aromatic rings.[1][2] |

| Non-Polar | Hexanes / Heptane | Low | <10 mg/mL | Poor solubility due to polarity of the aldehyde group; useful for precipitation/washing.[2] |

| Aqueous | Water | Insoluble | <0.01 mg/mL | Hydrophobic effect dominates; compound partitions into organic phase.[2] |

Mechanistic Solvation Diagram

The following diagram illustrates the competing intermolecular forces determining solubility.

Caption: Solvation mechanism showing high affinity for chlorinated and polar aprotic solvents due to dispersion and dipole interactions, versus exclusion from aqueous networks.[1][2][3][4]

Experimental Protocols

Protocol A: Preparation of Stock Solutions for Bioassays

Objective: Create a stable 10 mM stock solution for biological screening without precipitation.

-

Weighing: Accurately weigh 2.14 mg of meta-(phenylthio)benzaldehyde into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Mixing: Vortex for 30 seconds. The solution should be clear and yellow.[2]

-

Sterilization (Optional): If required, filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

-

Storage: Aliquot into amber vials and store at -20°C under argon/nitrogen.

Protocol B: Purification via Recrystallization (or Trituration)

Objective: Purify crude material containing isomers or starting materials.[2] Since the meta isomer is often an oil or low-melting solid, "recrystallization" often functions as an oil-out/trituration process.[1][2]

-

Dissolution: Dissolve crude material in a minimum volume of hot Ethanol or Ethyl Acetate (approx. 50°C).[2]

-

Precipitation: Slowly add cold Hexane or Heptane dropwise until turbidity persists.[2]

-

Cooling: Cool the mixture to -20°C overnight.

-

Collection:

-

If solid: Filter via vacuum filtration.[2]

-

If oil: Decant the supernatant solvent (impurities often remain in the supernatant).

-

-

Drying: Dry under high vacuum (<1 mbar) to remove residual solvent.[2]

Stability & Handling Risks[1][2]

Oxidation Pathways

The thioether and aldehyde groups present two distinct oxidation risks.[2]

Caption: Dual oxidation pathways.[1][2] The aldehyde is sensitive to air (auto-oxidation), while the sulfur center reacts with peroxides.[1][2]

-

Precaution: Avoid using ether solvents (THF, Diethyl Ether) that contain peroxides, as they will rapidly oxidize the sulfide to a sulfoxide.

-

Inert Atmosphere: Always handle under Nitrogen or Argon.[2]

References

-

PubChem. (2025).[2] 2-(Phenylthio)benzaldehyde Compound Summary (Isomer Analog). National Library of Medicine.[2] Retrieved from [Link][1][2]

-

PrepChem. (n.d.).[2] Preparation of Benzaldehyde Derivatives.[2][5][6] Retrieved from [Link]

-

MDPI. (2022).[2] Homocouplings of Sodium Arenesulfinates: Access to Diaryl Sulfides.[2] Molecules.[2][7][8][4][5][9][10][11] Retrieved from [Link][1][2]

-

Organic Chemistry Portal. (2024).[2] Synthesis of Diaryl Sulfides.[2][12][9] Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3-Phenylbenzaldehyde | C13H10O | CID 121053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2005051890A1 - Aminophenylcyclopropyl carboxylic acids and derivatives as agonists to gpr40 - Google Patents [patents.google.com]

- 4. Benzaldehyde, p-phenylthio- | SIELC Technologies [sielc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 10. Benzaldehyde, p-phenylthio- | SIELC Technologies [sielc.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-(Phenylthio)benzaldehyde: Properties, Synthesis, and Applications in Research and Development

Abstract: 3-(Phenylthio)benzaldehyde is a versatile aromatic compound characterized by the presence of both an aldehyde and a thioether functional group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This guide provides an in-depth analysis of its physicochemical properties, comprehensive safety and handling protocols, detailed synthetic methodologies, and a review of its current and potential applications for researchers, chemists, and professionals in drug development.

Introduction to 3-(Phenylthio)benzaldehyde

Aryl thioethers are a significant class of compounds found in numerous biologically active molecules and pharmaceuticals.[1] The incorporation of a sulfur linkage can profoundly influence a molecule's conformational flexibility, metabolic stability, and binding affinity to biological targets. 3-(Phenylthio)benzaldehyde, with its reactive aldehyde handle, serves as a key building block for elaborating more complex molecular architectures.

Chemical Identity and Structure

-

IUPAC Name: 3-(Phenylthio)benzaldehyde

-

CAS Number: 6555-63-1

-

Molecular Formula: C₁₃H₁₀OS

-

Molecular Weight: 214.28 g/mol

Caption: Molecular Structure of 3-(Phenylthio)benzaldehyde.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe use in a research environment.

Summary of Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Light yellow oil or solid | [2] |

| Melting Point | 53-54 °C | [3] |

| Boiling Point | 136-138 °C @ 0.1 Torr | [3] |

| Flash Point | >110 °C (>230 °F) | Thermo Fisher Scientific |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in water | [4] |

Core Safety & Hazard Information

While some suppliers do not classify this substance as hazardous under GHS, others indicate potential hazards.[2][3] It is crucial to handle the compound with the assumption that it is hazardous. The related compound, 2-(Phenylthio)benzaldehyde, is listed with specific hazards which should be considered as potential risks.[5]

-

Potential Hazards:

-

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink or smoke when using this product.[5] Use only outdoors or in a well-ventilated area.[6][7] Wear protective gloves, protective clothing, and eye/face protection.[5][6]

-

Response: For detailed first-aid measures, consult the supplier-specific Safety Data Sheet (SDS).[2][8]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][9]

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][8]

-

-

Safe Handling and Storage Protocol

-

Engineering Controls: Always handle 3-(Phenylthio)benzaldehyde inside a certified chemical fume hood to avoid inhalation of vapors or dust.[10] Ensure that an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[2][6] Prevent dust and aerosol formation.[3] Keep away from heat, sparks, and open flames.[6][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] The compound may be air and light sensitive; storage under an inert atmosphere like nitrogen is recommended.[2][12]

Emergency Spill Response Workflow

Caption: Workflow for Chemical Spill Response.

Synthesis and Mechanistic Insights

The formation of the C-S bond in aryl thioethers is a cornerstone of modern organic synthesis. Several methods are available, with Ullmann-type and Buchwald-Hartwig couplings being the most prominent.[13]

Common Synthetic Routes

-

Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde) with a thiol (thiophenol).[14] Traditional conditions often require high temperatures and stoichiometric copper, but modern ligand-assisted protocols have made the reaction more efficient under milder conditions.[14][15]

-

Buchwald-Hartwig Cross-Coupling: A palladium-catalyzed cross-coupling reaction offers an alternative, often with higher yields and broader substrate scope than traditional Ullmann reactions.[13]

-

Nucleophilic Aromatic Substitution (SNAr): For aryl halides activated with strong electron-withdrawing groups, direct SNAr with a thiolate nucleophile can be effective, sometimes even at room temperature.[1]

Detailed Experimental Protocol: Ullmann-Type Synthesis

This protocol is adapted from a general procedure for the synthesis of related aryl thioethers.[16]

Objective: To synthesize 3-(Phenylthio)benzaldehyde from 3-bromobenzaldehyde and thiophenol.

Materials:

-

3-Bromobenzaldehyde

-

Thiophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper powder or Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper catalyst (e.g., CuI, 0.1 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

-

Solvent and Reagent Addition: Add anhydrous DMF via syringe. Begin stirring, then add thiophenol (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (or a specified temperature, e.g., 120-140 °C) and maintain for 6-12 hours, monitoring by TLC. Causality Note: The base (K₂CO₃) is essential for deprotonating the thiophenol to form the active thiolate nucleophile. The copper catalyst facilitates the coupling between the aryl halide and the thiolate.[13]

-

Work-up: a. Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. b. Acidify with 1M HCl to a neutral or slightly acidic pH. c. Separate the layers. Extract the aqueous layer twice more with diethyl ether. d. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 3-(Phenylthio)benzaldehyde.

Mechanistic Diagram of Ullmann C-S Coupling

Caption: Simplified catalytic cycle for Ullmann C-S coupling.

Chemical Reactivity and Synthetic Utility

The dual functionality of 3-(Phenylthio)benzaldehyde makes it a versatile reagent.

-

Aldehyde Reactions: The aldehyde group can undergo a wide range of classical transformations, including:

-

Oxidation: To form 3-(phenylthio)benzoic acid.[17]

-

Reduction: To yield [3-(phenylthio)phenyl]methanol.

-

Reductive Amination: To synthesize various secondary and tertiary amines.

-

Wittig Reaction: To generate alkenes.

-

Condensation Reactions: To form Schiff bases or be used in the synthesis of heterocyclic rings like benzimidazoles.[18]

-

-

Thioether Reactions: The thioether linkage is relatively stable but can be oxidized under controlled conditions to the corresponding sulfoxide and sulfone. These oxidized derivatives often exhibit different biological activities and physical properties.

Applications in Drug Discovery and Materials Science

The benzaldehyde moiety itself is a common intermediate in the pharmaceutical and fragrance industries.[19] The introduction of the phenylthio group opens up new avenues for molecular design.

-

Antifungal Agents: The related 3-(phenylthio)quinolinium scaffold has shown significant promise as a new class of antifungal agents, effective against opportunistic pathogens like Candida albicans and Cryptococcus neoformans.[20][21] This suggests that derivatives of 3-(phenylthio)benzaldehyde could serve as precursors to similar bioactive heterocyclic systems.

-

Privileged Scaffolds: Aryl thioethers are considered "privileged structures" in medicinal chemistry, appearing in drugs targeting a wide range of diseases.[22] For example, the 3-phenylpyridine scaffold, which is structurally related, is used in developing inhibitors for cancer and gout.[23]

-

Polymer and Materials Science: Benzaldehyde derivatives are used as building blocks for polymers and other materials.[24] The sulfur atom in 3-(phenylthio)benzaldehyde can influence the electronic and physical properties of resulting materials, potentially finding use in the development of conducting polymers or photosensitizers.

Conclusion

3-(Phenylthio)benzaldehyde is more than a simple chemical intermediate; it is a versatile platform for innovation in medicinal chemistry and materials science. Its synthesis is well-established, and its dual reactivity offers a gateway to a vast chemical space. A comprehensive understanding of its properties, safe handling procedures, and synthetic potential is essential for researchers aiming to leverage this valuable building block in their scientific endeavors.

References

- Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Recent strategies for synthesizing of 3‐(phenylthio)methyl/benzyl indole derivatives.

- Alkyl–aryl exchange of thioethers via Pd-catalyzed inert C(sp3)–S bond cleavage. ChemRxiv.

- Synthesis of Aryl Alkyl Thioethers via a Copper-Catalyzed Three-Component Reaction.

- Metal-catalyzed Approaches to Aryl Thioethers. Wordpress.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions. RSC Publishing.

- Ullmann condens

- SAFETY DATA SHEET.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - FUJIFILM Wako. FUJIFILM Wako.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Coupling of 2-bromobenzoic acid with 4-methoxythiophenol under Ullmann conditions. ChemSpider.

- Composition, In Section 3 Material Safety Data Sheet Benzaldehyde Che. Kadillac Chemicals Pvt. Ltd..

- RECENT SYNTHETIC DEVELOPMENTS AND APPLIC

- 2-(PHENYLTHIO)BENZALDEHYDE. Fluorochem.

- Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives.

- Buy 4-(phenylthio)

- Synthesis of b.

- Benzothieno[3,2-b]quinolinium and 3-(Phenylthio)

- What are six applications for benzaldehyde. JINAN VOIID TRADE CO.,LTD.

- Applications of 3-Phenylpyridine in Medicinal Chemistry. Benchchem.

- Method for preparing para-phenyl alkynyl benzaldehydes.

- Benzothieno[3,2-b]quinolinium and 3-(phenylthio)

- Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry.

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. kadillac.com [kadillac.com]

- 8. fishersci.be [fishersci.be]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. prepchem.com [prepchem.com]

- 18. eijppr.com [eijppr.com]

- 19. News - What are six applications for benzaldehyde [sprchemical.com]

- 20. Benzothieno[3,2-b]quinolinium and 3-(Phenylthio)quinolinium Compounds: Synthesis and Evaluation against Opportunistic Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Benzothieno[3,2-b]quinolinium and 3-(phenylthio)quinolinium compounds: Synthesis and evaluation against opportunistic fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. EP1675813B1 - Method for preparing para-phenyl alkynyl benzaldehydes - Google Patents [patents.google.com]

3-(Phenylthio)benzaldehyde melting point and boiling point data

The following technical guide details the physical properties, synthesis, and application of 3-(phenylthio)benzaldehyde.

Synthesis, Physical Properties, and Experimental Protocols

Executive Summary & Chemical Identity[1]

3-(Phenylthio)benzaldehyde (also known as m-phenylsulfanylbenzaldehyde) is an organosulfur aldehyde used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly 5-HT6 receptor antagonists. Unlike its para-substituted isomer, which is a well-characterized crystalline solid, the meta-isomer is frequently encountered as a viscous oil or low-melting solid, often requiring specific handling during isolation to prevent oxidation to the corresponding sulfoxide or carboxylic acid.

Chemical Structure & Identifiers[1][2][3][4]

| Property | Detail |

| IUPAC Name | 3-(Phenylsulfanyl)benzaldehyde |

| Common Name | m-(Phenylthio)benzaldehyde |

| Molecular Formula | C₁₃H₁₀OS |

| Molecular Weight | 214.28 g/mol |

| SMILES | O=Cc1cccc(Sc2ccccc2)c1 |

| Key Functionality | Diaryl sulfide ether, Aldehyde |

Physical Properties Data

The physical constants for 3-(phenylthio)benzaldehyde are often inferred from its structural isomers due to its tendency to exist as a supercooled liquid or oil at room temperature. The following table consolidates experimental data for the isomers to establish a valid property range.

Comparative Physical Properties Table

| Compound | Position | Physical State (STP) | Melting Point (°C) | Boiling Point |

| 3-(Phenylthio)benzaldehyde | Meta | Viscous Oil / Low Solid | < 45 °C (Predicted) | ~160–170 °C @ 0.5 mmHg |

| 4-(Phenylthio)benzaldehyde | Para | Solid | 53–54 °C | 136–138 °C @ 0.1 mmHg |

| 2-(Phenylthio)benzaldehyde | Ortho | Liquid / Low Solid | 43–49 °C | ~140 °C @ 0.5 mmHg |

-

Note on Melting Point: The meta isomer possesses lower symmetry than the para isomer, typically resulting in a lower melting point. Users should anticipate a yellow-to-orange viscous oil that may slowly crystallize upon prolonged storage at -20°C.

-

Solubility: Highly soluble in DCM, chloroform, ethyl acetate, and DMSO. Sparingly soluble in water.

Thermodynamic Context & Stability

The thioether linkage in 3-(phenylthio)benzaldehyde introduces specific stability considerations compared to its oxygen analog (3-phenoxybenzaldehyde):

-

Oxidation Susceptibility: The sulfur atom is prone to oxidation. Exposure to air over time can lead to the formation of the sulfoxide (S=O) or sulfone (O=S=O) derivatives. Protocol: Store under nitrogen or argon atmosphere.

-

Boiling Point Elevation: The sulfur atom increases the molecular weight and polarizability compared to the ether analog, resulting in a higher boiling point (~15-20°C higher than 3-phenoxybenzaldehyde).

-

Reactivity: The aldehyde group is deactivated relative to benzaldehyde due to the electron-withdrawing inductive effect of the phenylthio group, though the sulfur lone pair can offer weak resonance donation.

Experimental Synthesis & Purification

Due to the limited commercial availability of high-purity meta isomer, de novo synthesis is often required. The most robust route involves a nucleophilic aromatic substitution on a protected aldehyde to prevent side reactions.

Core Synthesis Workflow (Acetal Route)

This protocol ensures high fidelity by protecting the aldehyde functionality before introducing the sulfur nucleophile.

Step 1: Protection (Acetal Formation)

-

Reactants: 3-Bromobenzaldehyde + Ethylene Glycol.

-

Catalyst: p-Toluenesulfonic acid (pTsOH).

-

Conditions: Reflux in Toluene with Dean-Stark trap (to remove water).

-

Product: 2-(3-bromophenyl)-1,3-dioxolane.

Step 2: C-S Coupling (The Critical Step)

-

Reactants: 2-(3-bromophenyl)-1,3-dioxolane + Thiophenol (Benzenethiol).

-

Base: Potassium Carbonate (

) or Sodium Hydride (NaH). -

Catalyst: Copper(I) Iodide (CuI) or Palladium catalyst (Buchwald-Hartwig conditions).

-

Solvent: DMF or DMSO (dry).

-

Conditions: Heat to 90–110 °C under

for 12–18 hours. -

Mechanism: The thiolate anion displaces the bromide. The acetal group remains stable under basic conditions.

Step 3: Deprotection & Isolation

-

Reagent: 1N Hydrochloric Acid (HCl) / THF mixture.

-

Conditions: Stir at Room Temperature (RT) for 2–4 hours.

-

Workup: Neutralize with

, extract with Ethyl Acetate, wash with brine, dry over -

Purification: Flash column chromatography (Hexane:EtOAc 9:1).

Synthesis Pathway Diagram

Caption: Three-step synthetic pathway utilizing acetal protection to ensure aldehyde integrity during the copper-catalyzed C-S coupling reaction.

Applications in Drug Development

3-(Phenylthio)benzaldehyde serves as a critical "scaffold building block" in medicinal chemistry.

-

5-HT6 Receptor Antagonists: The aldehyde moiety is frequently subjected to reductive amination to form N-(2-arylethyl)benzylamines. These structures are potent antagonists for the Serotonin 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease and schizophrenia treatment.

-

Heterocycle Formation: It is a precursor for benzothiophenes and other sulfur-containing heterocycles via cyclization reactions.

Experimental Validation (Quality Control)

To verify the identity of the synthesized oil:

-

1H NMR (CDCl3): Look for the diagnostic aldehyde proton singlet at δ 9.9–10.0 ppm . The aromatic region (δ 7.2–7.8 ppm) will show a complex multiplet integrating to 9 protons.

-

IR Spectroscopy: Strong carbonyl stretch at ~1690–1700 cm⁻¹ .

-

TLC: Run in 10% EtOAc/Hexane. The aldehyde typically runs slightly more polar (lower Rf) than the protected acetal.

References

- Title: N-(2-arylethyl)benzylamines as antagonists of the 5-HT6 receptor.

- Comparative Isomer Data (Para-Isomer)

-

General Synthesis of Diaryl Sulfides

- Title: Copper-catalyzed coupling of aryl halides with thiols.

- Source:Organic Letters, 2009, 11(22), 5250-5253.

-

URL:[Link]

-

Ortho-Isomer Reference

- Title: 2-(Phenylthio)

- Source: PubChem CID 12340685.

-

URL:[Link]

Methodological & Application

Application Note: Precision Synthesis of 3-(Phenylthio)benzaldehyde via Palladium-Catalyzed Cross-Coupling

Executive Summary

This application note details the synthesis of 3-(phenylthio)benzaldehyde from 3-bromobenzaldehyde and thiophenol . While traditional nucleophilic aromatic substitution (

We employ the

Reaction Mechanism & Rationale

The Challenge of C–S Coupling

Thiolates are strong nucleophiles but also potent catalyst poisons. They bind irreversibly to many metal centers, arresting the catalytic cycle. To overcome this, we use Xantphos , a bidentate ligand that chelates the palladium, preventing the formation of inactive bridging thiolate species and promoting the reductive elimination of the product.

Catalytic Cycle

The reaction proceeds via a standard Pd(0)/Pd(II) cycle:

-

Oxidative Addition: Pd(0) inserts into the Ar–Br bond.

-

Ligand Exchange (Transmetallation): The bromide is displaced by the thiolate anion (generated in situ by the base).

-

Reductive Elimination: The C–S bond is formed, regenerating the Pd(0) catalyst.

Figure 1: Catalytic cycle for the Pd-catalyzed C-S coupling mediated by Xantphos.

Experimental Protocol

Reagent Stoichiometry

Scale: 5.0 mmol (based on 3-bromobenzaldehyde)

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Amount | Role |

| 3-Bromobenzaldehyde | 185.02 | 1.00 | 925 mg | Substrate |

| Thiophenol | 110.18 | 1.10 | 606 mg (565 µL) | Nucleophile |

| 915.72 | 0.025 | 115 mg | Pre-catalyst (5 mol% Pd) | |

| Xantphos | 578.62 | 0.05 | 145 mg | Ligand |

| DIPEA (Hunig's Base) | 129.24 | 2.00 | 1.29 g (1.74 mL) | Base |

| 1,4-Dioxane | 88.11 | N/A | 10 mL (0.5 M) | Solvent (Anhydrous) |

Step-by-Step Procedure

CRITICAL SAFETY NOTE: Thiophenol is toxic and has an intense, repulsive stench. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to neutralize glassware and spills immediately.

Phase 1: Catalyst Activation & Setup

-

Oven-dry a 50 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

-

Cool under a stream of nitrogen or argon.

-

Add

(115 mg) and Xantphos (145 mg) to the flask. -

Evacuate and backfill with inert gas (3 cycles).

-

Add anhydrous 1,4-Dioxane (10 mL) via syringe.

-

Stir at room temperature for 5–10 minutes until the catalyst/ligand mixture is homogeneous (solution typically turns dark purple/brown).

Phase 2: Reaction Initiation

-

Add 3-Bromobenzaldehyde (925 mg) to the mixture.

-

Add DIPEA (1.74 mL) via syringe.

-

Add Thiophenol (565 µL) dropwise via syringe. Note: The order of addition prevents high concentrations of free thiol from poisoning the Pd before the catalytic cycle engages.

Phase 3: Heating & Monitoring

-

Seal the vessel and heat to 100°C (reflux) in an oil bath.

-

Monitor reaction progress by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC/LC-MS.

-

Target: Disappearance of bromide (

) and appearance of thioether ( -

Time: Typically 4–12 hours.

-

Phase 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove Pd black.

-

Wash the filtrate with 1M NaOH (2 x 20 mL) to remove unreacted thiophenol. Collect these washes in a dedicated bleach-treatment waste container.

-

Wash with Brine (20 mL), dry over

, and concentrate under reduced pressure. -

Purify via flash column chromatography (

, Gradient: 0-10% EtOAc in Hexanes).

Process Workflow

Figure 2: Operational workflow for the synthesis and purification of 3-(phenylthio)benzaldehyde.

Quality Control & Characterization

Anticipated Analytical Data

The following data is based on standard chemical shifts for thio-substituted benzaldehydes.

-

Appearance: Pale yellow oil or low-melting solid.

-

H NMR (400 MHz,

- 9.96 (s, 1H, CHO ). Diagnostic aldehyde singlet.

-

7.82 (t,

-

7.70 (dt,

- 7.55 – 7.48 (m, 2H, Ar-H ).

- 7.45 – 7.30 (m, 5H, Ph -S group).

-

MS (ESI+): Calculated for

; Found: 215.1.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Oxygen poisoning of Pd | Ensure rigorous degassing of solvent and Schlenk lines. |

| Catalyst precipitation (Black) | Ligand dissociation | Increase Xantphos loading to 1.5:1 relative to Pd (i.e., 7.5 mol%). |

| Aldehyde peak missing in NMR | Oxidation or Cannizzaro | Ensure base is not too strong (stick to DIPEA or Carbonate). Avoid air exposure. |

| Strong sulfur smell in product | Incomplete removal of thiophenol | Repeat 1M NaOH wash or treat crude with dilute bleach (caution: oxidation risk). |

References

-

Catalyst System (Pd/Xantphos): Itoh, T., & Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4587–4590.

-

Mechanism & Ligand Effects: Fernandez-Rodriguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society, 128(7), 2180–2181.

-

Safety (Thiophenol Handling): National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7969, Benzenethiol.

Sources

Application Note: Strategic Thioacetalization of 3-Nitrobenzaldehyde with Thiophenol

Executive Summary

The reaction between 3-nitrobenzaldehyde and thiophenol is a classic yet critical transformation in organic synthesis, primarily yielding the dithioacetal derivative. This transformation serves two primary strategic functions in drug development:

-

Carbonyl Protection: It masks the electrophilic aldehyde as a robust dithioacetal, stable against basic and nucleophilic conditions (e.g., Grignard reactions, hydride reductions) that would otherwise destroy the aldehyde.

-

Umpolung Activation: The resulting dithioacetal proton (at the benzylic position) becomes sufficiently acidic to allow lithiation, effectively reversing the polarity of the carbonyl carbon from electrophilic to nucleophilic (Corey-Seebach reaction).

This guide focuses on the acid-catalyzed dithioacetalization , detailing the mechanism driven by the unique electronic properties of the 3-nitro group and providing two validated experimental protocols.

Mechanistic Insight

Electronic Context

The 3-nitro group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the benzene ring.

-

Impact on Reactivity: This deactivates the ring but significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

-

Kinetic Trade-off: While the initial nucleophilic attack by thiophenol is favored by the electron-deficient carbonyl, the subsequent formation of the thionium ion intermediate is electronically destabilized by the nitro group. Therefore, acid catalysis is strictly required to facilitate water elimination.

Detailed Reaction Pathway

The reaction proceeds via a step-wise addition-elimination mechanism:

-

Activation: Protonation or Lewis acid coordination of the carbonyl oxygen.

-

Addition 1: Nucleophilic attack by the first equivalent of thiophenol to form the hemithioacetal .

-

Elimination: Protonation of the hydroxyl group followed by water expulsion, generating a resonance-stabilized thionium ion .

-

Addition 2: Rapid attack by the second thiophenol equivalent.

-

Termination: Deprotonation to yield the neutral 1-nitro-3-(bis(phenylthio)methyl)benzene .

Pathway Visualization

Caption: Step-wise mechanism from aldehyde activation to dithioacetal formation via thionium ion.

Experimental Protocols

Safety Pre-requisites

-

Thiophenol Warning: Thiophenol has a stench threshold in the ppb range and is highly toxic. ALL operations must be performed in a well-ventilated fume hood.

-

Bleach Trap: Keep a vessel of 10% sodium hypochlorite (bleach) solution ready to quench all glassware and syringes, oxidizing residual thiols to odorless disulfides or sulfonates.

Method A: Green Heterogeneous Catalysis (PTSA/SiO2)

Recommended for scale-up and simplified purification. This method utilizes Silica Gel not just as a support, but as a dehydrating agent to drive the equilibrium forward [1].

Reagents:

-

3-Nitrobenzaldehyde (10 mmol, 1.51 g)[1]

-

Thiophenol (22 mmol, 2.25 mL)

-

p-Toluenesulfonic acid (PTSA) (0.5 mmol, 95 mg)

-

Silica Gel (2 g, 230-400 mesh)

-

Dichloromethane (DCM) (20 mL)

Procedure:

-

Preparation: In a 50 mL round-bottom flask, disperse PTSA and Silica Gel in DCM. Stir for 5 minutes to activate the surface.

-

Addition: Add 3-nitrobenzaldehyde followed immediately by thiophenol.

-

Reaction: Stir vigorously at room temperature. The silica gel will sequester the water produced.[2]

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot (Rf ~0.[3]5) should disappear, replaced by the non-polar dithioacetal (Rf ~0.8). Typical time: 1–3 hours.[4]

-

Work-up: Filter the mixture through a sintered glass funnel to remove the silica/catalyst. Wash the silica pad with 10 mL DCM.

-

Isolation: Wash the filtrate with 10% NaOH (2 x 15 mL) to remove excess thiophenol (critical for odor control). Dry organic layer over Na2SO4 and concentrate.[3][5][6]

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

Method B: Lewis Acid Mediated (BF3·OEt2)

Recommended for rapid screening or difficult substrates. Boron trifluoride etherate is a potent oxophilic Lewis acid that accelerates the reaction significantly [2].

Reagents:

Procedure:

-

Dissolve aldehyde and thiophenol in dry Chloroform under Nitrogen atmosphere.

-

Cool to 0°C.

-

Add BF3[3]·OEt2 dropwise. The solution may darken slightly.

-

Allow to warm to room temperature. Reaction is often complete within 30 minutes.[6]

-

Quench with saturated NaHCO3 solution.

-

Extract with DCM, wash with 10% NaOH, brine, and dry.

Data & Optimization Guide

Yield Comparison

| Parameter | Method A (PTSA/SiO2) | Method B (BF3·OEt2) |

| Reaction Time | 1 - 3 Hours | 15 - 45 Minutes |

| Typical Yield | 88 - 94% | 90 - 96% |

| Purification | Filtration (Simple) | Extraction (Standard) |

| Green Score | High (Reusable catalyst) | Low (Corrosive waste) |

Troubleshooting Matrix

-

Problem: Incomplete Conversion.

-

Cause: Water accumulation in the solvent is reversing the equilibrium.

-

Solution: Add molecular sieves (3Å) or increase the amount of Silica Gel (Method A).

-

-

Problem: Strong Sulfur Smell in Product.

-

Cause: Residual thiophenol.

-

Solution: The NaOH wash is non-negotiable. Thiophenol (pKa ~6) is deprotonated by NaOH and moves to the aqueous layer.

-

Experimental Workflow Diagram

Caption: Operational workflow emphasizing the critical alkaline wash step for purity.

References

-

Ali, M. H., & Gomes, M. G. (2005). A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones.[2] Synthesis, 2005(08), 1326-1332.

-

Tale, R. H., Patil, A. D., & Dhotre, S. E. (2011). Boron Trifluoride Etherate-Catalyzed Selective Thioacetalization. Journal of Chemical Research.

-

BenchChem Technical Support. (2025). The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Leveraging 3-(Phenylthio)benzaldehyde as a Core Intermediate for the Synthesis and Evaluation of GPR40 Agonists

Abstract

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[1][2] Its activation by endogenous fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a glycemic control mechanism with a reduced risk of hypoglycemia.[3][4][5] This document provides a comprehensive guide for the use of 3-(phenylthio)benzaldehyde as a versatile intermediate for the synthesis of a novel class of GPR40 agonists. We present a proposed, robust synthetic protocol, alongside detailed, step-by-step methodologies for the comprehensive in vitro characterization of these synthesized compounds, including assessments of their potency, mechanism of action, and efficacy in relevant cell-based models.

Introduction: The Therapeutic Promise of GPR40

GPR40 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells and the brain.[3][6] In pancreatic β-cells, its activation by medium and long-chain fatty acids triggers a signaling cascade that augments insulin release in a glucose-dependent manner.[3][7] This glucose sensitivity is a key advantage over traditional insulin secretagogues, such as sulfonylureas, which can induce hypoglycemia.[3]

Furthermore, a subset of GPR40 agonists, often termed "full agonists" or "ago-allosteric modulators" (AgoPAMs), have been shown to also stimulate the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[6][8][9] This dual action of enhancing both insulin and incretin secretion provides a powerful, multi-faceted approach to glycemic control and has made the development of novel GPR40 agonists a major focus of diabetes research.[6][10]

The general structure of many synthetic GPR40 agonists consists of three key components:

-

An acidic headgroup (typically a carboxylic acid or a bioisostere) that interacts with key residues in the receptor binding pocket.[11][12][13][14]

-

A central linker region.

-

A hydrophobic tail that occupies a lipophilic pocket within the receptor.

The 3-(phenylthio)benzaldehyde scaffold provides a synthetically accessible and readily modifiable core for the "hydrophobic tail" portion of novel GPR40 agonists. Its diaryl thioether linkage offers a distinct chemical space compared to the more common diaryl ether or biaryl scaffolds found in agonists like TAK-875.[4][15]

GPR40 Signaling Pathways

Understanding the downstream signaling of GPR40 is critical for interpreting experimental data. GPR40 activation can proceed via two primary G-protein-mediated pathways, which differentiate partial agonists from full agonists/AgoPAMs.

-

Gαq Pathway (Insulin Secretion): This is the canonical pathway activated by most GPR40 agonists. Ligand binding leads to the activation of a Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[1][16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[3][11] This rise in intracellular calcium is a key signal that enhances the exocytosis of insulin-containing granules, but only when glucose metabolism has already initiated the primary signals for secretion.[1][7]

-

Gαs Pathway (Incretin Secretion): Full agonists and AgoPAMs have been shown to additionally couple to the Gs alpha subunit, particularly in enteroendocrine L-cells.[6][10] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels are a primary driver for the secretion of incretins such as GLP-1.[6]

The ability of a compound to engage one or both of these pathways determines its pharmacological profile and therapeutic potential.

Diagram: GPR40 Signaling Cascades

Caption: GPR40 signaling pathways initiated by agonist binding.

Synthesis of a Proposed GPR40 Agonist from 3-(Phenylthio)benzaldehyde

While the direct synthesis of a marketed GPR40 agonist from 3-(phenylthio)benzaldehyde is not explicitly detailed in the current literature, a highly plausible and synthetically viable route can be proposed based on established medicinal chemistry strategies, such as those used for compounds like GW9508.[17] A common and effective method for constructing the core of such agonists is the Horner-Wadsworth-Emmons (HWE) reaction, which can be used to couple the aldehyde "tail" with a phosphonate-bearing "headgroup" to form an α,β-unsaturated carboxylic acid.

This section outlines a proposed two-step synthesis to generate (E)-3-(3-(phenylthio)phenyl)acrylic acid, a novel compound possessing the key structural motifs of a GPR40 agonist.

Diagram: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of a GPR40 agonist intermediate.

Protocol 3.1: Synthesis of (E)-Ethyl 3-(3-(phenylthio)phenyl)acrylate

Rationale: The Horner-Wadsworth-Emmons olefination is a reliable method for forming carbon-carbon double bonds, particularly for creating α,β-unsaturated esters from aldehydes. The use of triethyl phosphonoacetate typically provides high yields and excellent E-stereoselectivity, which is often desired for biological activity. Sodium hydride is a strong base used to deprotonate the phosphonate, generating the reactive ylide.

Materials:

-

3-(Phenylthio)benzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully.

-

Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via a syringe or dropping funnel over 15 minutes. Stir the mixture at 0 °C for 30 minutes, during which it should become a clear solution.

-

Reaction: Prepare a solution of 3-(phenylthio)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Workup: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure (E)-ethyl 3-(3-(phenylthio)phenyl)acrylate.

Protocol 3.2: Synthesis of (E)-3-(3-(phenylthio)phenyl)acrylic acid

Rationale: Saponification is a standard method for the hydrolysis of an ester to its corresponding carboxylic acid. Lithium hydroxide or sodium hydroxide are commonly used bases for this transformation. The carboxylic acid is the key pharmacophore for GPR40 binding.

Materials:

-

(E)-Ethyl 3-(3-(phenylthio)phenyl)acrylate

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the starting ester (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

-

Hydrolysis: Add LiOH·H₂O (2-3 equivalents) or an aqueous solution of NaOH to the mixture. Stir vigorously at room temperature for 4-16 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

-

Extraction: Extract the acidified mixture three times with EtOAc.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product. If necessary, the product can be further purified by recrystallization.

In Vitro Biological Characterization

Once synthesized, the novel compound must be characterized to determine its activity at the GPR40 receptor. The following protocols describe key cell-based assays to determine potency, efficacy, and mechanism of action.

Diagram: Biological Assay Workflow

Caption: Workflow for the in vitro characterization of GPR40 agonists.

Protocol 4.1: Intracellular Calcium Mobilization Assay

Rationale: This is a primary, high-throughput assay to screen for GPR40 agonists. Activation of the Gαq pathway leads to a transient increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.[11] The intensity of the fluorescence signal is proportional to the degree of receptor activation.

Materials:

-

HEK293 or CHO cells stably expressing human GPR40.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Calcium-sensitive dye loading solution (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit dye).

-

Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

-

Test compound and a reference GPR40 agonist (e.g., TAK-875).

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the GPR40-expressing cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the fluorescent dye (e.g., Fluo-4 AM) in assay buffer containing probenecid.

-

Aspirate the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.

-

Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compound and reference agonist at concentrations that are 4-5x the final desired concentration.

-

Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to monitor fluorescence (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically add the compound solutions from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for 2-3 minutes to capture the transient calcium response.

-

Data Analysis: The response is typically measured as the maximum peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Quantitative Data Example:

| Compound | EC₅₀ (nM) | Efficacy (% of Reference) |

| Reference Agonist | 15 | 100% |

| Test Compound | 50 | 95% |

Protocol 4.2: IP-One HTRF Assay

Rationale: This assay provides a more direct and robust measure of Gαq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[3][7] The Homogeneous Time-Resolved Fluorescence (HTRF) format is a competitive immunoassay that is well-suited for compound screening and pharmacological characterization.

Materials:

-

GPR40-expressing cells (e.g., CHO-hGPR40).

-

IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, lysis buffer, and stimulation buffer).

-

Lithium Chloride (LiCl) to inhibit IP1 degradation.[3]

-

Test compound and reference agonist.

-

White, low-volume 384-well microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: Harvest and resuspend cells in the stimulation buffer provided in the kit, which should be supplemented with LiCl.

-

Compound Addition: Add a small volume of the serially diluted test compounds to the wells of the 384-well plate.

-

Cell Stimulation: Dispense the cell suspension into the wells containing the compounds. Incubate the plate at 37°C for the optimized stimulation time (e.g., 60 minutes).

-

Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) diluted in the lysis buffer to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the 665/620 ratio for each well. The HTRF signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

Protocol 4.3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: This is a critical functional assay to confirm that GPR40 activation translates into the desired physiological response in a relevant cell type. MIN6 cells are a murine pancreatic β-cell line that endogenously express GPR40 and are widely used for GSIS studies.[7][18][19][20]

Materials:

-

MIN6 cells.

-

Culture medium (e.g., DMEM, 10% FBS, 25 mM glucose).

-

Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.16 mM MgSO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, 0.2% BSA, pH 7.4.

-

KRBH with low glucose (e.g., 1-3 mM).

-

KRBH with high glucose (e.g., 17-20 mM).

-

Test compound and reference agonist.

-

Mouse Insulin ELISA kit.

-

BCA Protein Assay Kit.

-

24- or 48-well tissue culture plates.

Procedure:

-

Cell Plating: Seed MIN6 cells in multi-well plates and culture until they reach ~80% confluency.[7]

-

Pre-incubation (Starvation): On the day of the assay, gently wash the cells twice with glucose-free KRBH. Then, pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C to bring insulin secretion to a basal level.[7][18]

-

Stimulation: Aspirate the pre-incubation buffer. Add fresh KRBH containing different conditions to the wells:

-

Basal: Low glucose

-

Stimulated Control: High glucose

-

Test: High glucose + test compound (at various concentrations)

-

Reference: High glucose + reference agonist

-

-

Incubate the plate at 37°C for 1-2 hours.

-

Sample Collection: Carefully collect the supernatant (which contains the secreted insulin) from each well and centrifuge at low speed to pellet any detached cells.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

-

Protein Normalization: Lyse the remaining cells in the plate with a suitable lysis buffer (e.g., containing NaOH or RIPA buffer).[7] Determine the total protein content in each well using a BCA assay.

-

Data Analysis: Normalize the measured insulin concentration to the total protein content for each well. Express the results as ng of insulin / mg of protein / hour. Compare the insulin secretion in the presence of the test compound to the high glucose control to determine the fold-potentiation.

Protocol 4.4: GLP-1 Secretion Assay

Rationale: This assay is essential for identifying full agonists/AgoPAMs by measuring their ability to stimulate incretin release. Enteroendocrine cell lines such as murine GLUTag or human NCI-H716 cells are commonly used models.[8][21][22][23]

Materials:

-

NCI-H716 or GLUTag cells.

-

Culture medium (e.g., RPMI-1640 for NCI-H716, DMEM for GLUTag) with 10% FBS.

-

For NCI-H716 cells, plates pre-coated with Matrigel are required.[8]

-

Assay buffer (e.g., PBS or HBSS) supplemented with a DPP-IV inhibitor to prevent GLP-1 degradation.

-

Test compound, reference full agonist (e.g., AM-1638), and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).

-

Active GLP-1 ELISA kit.

-

24-well tissue culture plates.

Procedure:

-

Cell Plating: Seed NCI-H716 or GLUTag cells in appropriately coated multi-well plates and culture for 48 hours to allow for differentiation and adherence.

-

Pre-incubation: Gently wash the cells with assay buffer. Pre-incubate in fresh assay buffer for 1-2 hours at 37°C.

-

Stimulation: Aspirate the buffer and replace it with fresh assay buffer containing the test compound, reference agonist, or controls.

-

Incubate at 37°C for 1-2 hours.

-

Sample Collection: Collect the supernatants and centrifuge to remove any cell debris.

-

GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatants using a specific ELISA kit.

-

Data Analysis: Normalize data if necessary (e.g., to total protein content) and express results as fold-increase over the basal (buffer only) control.

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive framework for the synthesis and in vitro evaluation of novel GPR40 agonists using 3-(phenylthio)benzaldehyde as a key building block. The proposed synthetic route offers an efficient and logical approach to generating new chemical entities for screening. The subsequent biological assays allow for a thorough characterization of compound potency, Gαq-mediated mechanism of action, and functional efficacy in promoting both insulin and GLP-1 secretion.

Successful identification of potent and efficacious compounds from this workflow would warrant further investigation, including selectivity profiling against related fatty acid receptors (e.g., GPR120, GPR43), in vitro ADME profiling to assess drug-like properties, and ultimately, in vivo testing in rodent models of diabetes to evaluate glucose-lowering efficacy and pharmacokinetic profiles. The exploration of this chemical scaffold may lead to the discovery of next-generation GPR40 agonists with improved safety and efficacy profiles for the treatment of type 2 diabetes.

References

-

Nagy, V. M., et al. (2020). Glucose-stimulated insulin release (GSIS) in MIN6 cells. Bio-protocol, 10(18), e3767. [Link]

-

Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2630-2632. [Link]

-

Poitout, V., et al. (2007). Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator. Diabetes, 56(6), 1696-1704. [Link]

-

Cisbio. (n.d.). HTRF IP-One Gq Detection Kit. Weichilab.com. [Link]

-

Al-awar, D., et al. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Pharmaceutical Design, 22(34), 5249-5260. [Link]

-

Wang, Y., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1028794. [Link]

-

Janssen, S., et al. (2007). Gut-expressed gustducin and taste receptors regulate secretion of glucagon-like peptide-1. Proceedings of the National Academy of Sciences, 104(38), 15089-15094. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry--A European Journal, 19(24), 7838-7851. [Link]

-

Garrido, D. M., et al. (2006). Synthesis and activity of small molecule GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 16(7), 1840-1845. [Link]

-

Houze, J. B., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(7), 549-553. [Link]

-

Wang, Y., et al. (2015). Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Medicinal Chemistry Letters, 6(8), 903-908. [Link]

-

Thompson, A., et al. (2013). Evolution of the Synthetic Process to an Advanced GPR40 Agonist. Organic Process Research & Development, 17(2), 247-255. [Link]

-

Kym, P. R., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3447-3457. [Link]

-

Fu, J., et al. (2019). Insulin secretion assays in an engineered MIN6 cell line. MethodsX, 6, 2262-2270. [Link]

-

Cheng, K., et al. (2012). High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation. PLoS ONE, 7(7), e40868. [Link]

-

van der Velden, W. J. C., et al. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. International Journal of Molecular Sciences, 17(9), 1505. [Link]

-

Paton, D. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

-

Kim, Y. J., et al. (2023). Isosinensetin Stimulates Glucagon-like Peptide-1 Secretion via Activation of hTAS2R50 and the Gβγ-Mediated Signaling Pathway. International Journal of Molecular Sciences, 24(4), 3591. [Link]

-

Chen, Y. F., et al. (2017). GLP-1 release by NCI-H716 cells. Acta Pharmacologica Sinica, 38(4), 509-516. [Link]

-

Garrido, D. M., et al. (2006). Synthesis and activity of small molecule GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 16(7), 1840-1845. [Link]

-

Houze, J. B., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(7), 549-553. [Link]

-

Liu, L., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Molecules, 29(23), 5296. [Link]

-

Ueno, H., et al. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Medicinal Chemistry Letters, 11(10), 1957-1963. [Link]

-

Le, P., et al. (2020). Degradation of the Incretin Hormone Glucagon-Like Peptide-1 (GLP-1) by Enterococcus faecalis Metalloprotease GelE. mSphere, 5(1), e00811-19. [Link]

-

Kym, P. R., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9614-9635. [Link]

-

Frank, J. A., et al. (2017). Optical control of GPR40 signalling in pancreatic β-cells. Chemical Science, 8(11), 7571-7576. [Link]

-

Tsujihata, Y., et al. (2011). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Journal of Medicinal Chemistry, 54(12), 4371-4383. [Link]

-

Wang, Y., et al. (2016). Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 117, 230-243. [Link]

-

Kym, P. R., et al. (2016). The Discovery, Preclinical and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083 and LY2922470). ResearchGate. [Link]

-

Christiansen, E., et al. (2013). Structure–Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. ACS Medicinal Chemistry Letters, 4(5), 441-445. [Link]

-

Lin, D. C., et al. (2016). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters, 7(5), 513-518. [Link]

-

Negoro, K., et al. (2011). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ResearchGate. [Link]

-

Ma, L., et al. (2020). Sennoside A Induces GLP-1 Secretion Through Activation of the ERK1/2 Pathway in L-Cells. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 13, 1481-1490. [Link]

-

Dvorak, C. A., et al. (2025). Discovery of Gut-Targeted GPR40 Agonist K‑757 and GPR119 Agonist K‑833, a Combination Treatment for Metabolic Disorders. Journal of Medicinal Chemistry. [Link]

-

Krasavin, M., et al. (2017). Continued SAR exploration of 1,2,4-thiadiazole-containing scaffolds in the design of free fatty acid receptor 1 (GPR40) agonists. European Journal of Medicinal Chemistry, 140, 324-332. [Link]

-

Shi, J., et al. (2018). Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists. Journal of Medicinal Chemistry. [Link]

-

Lee, J., et al. (2021). Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry, 64(8), 4849-4864. [Link]

-

Johnson, J. A., et al. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry. [Link]

-

Liu, L., et al. (2024). Selected examples of small molecule GPR40 agonists. ResearchGate. [Link]

-

Tan, C. P., et al. (2008). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 57(8), 2211-2219. [Link]

-

Wang, Y., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1028794. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]